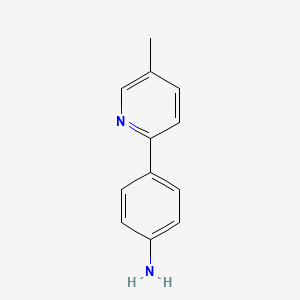

4-(5-Methylpyridin-2-yl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-methylpyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYGIPFBOIQFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292254 | |

| Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-29-6 | |

| Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methyl-2-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 5 Methylpyridin 2 Yl Aniline and Its Chemical Derivatives

Established Synthetic Routes and Chemical Transformations

The construction of the 4-(5-Methylpyridin-2-yl)aniline scaffold can be accomplished through a variety of synthetic protocols. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to different functional groups.

Cross-Coupling Reaction Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and versatile method for the synthesis of biaryl compounds like this compound. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organohalide. nih.gov The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of the necessary starting materials. nih.govnih.gov

In a typical Suzuki-Miyaura approach to synthesize this compound, a key intermediate would be a substituted pyridine (B92270), such as 2-halo-5-methylpyridine, which is coupled with a boronic acid or ester derivative of aniline (B41778). For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄, has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov These reactions are often carried out in a solvent mixture, for example, 1,4-dioxane (B91453) and water. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent system. Recent advancements have focused on developing more robust and environmentally friendly procedures, such as performing the reaction in aqueous micellar solutions, which can lead to high yields and shorter reaction times even at room temperature and without the need for an inert atmosphere. unimib.it

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | Moderate to Good | nih.gov |

| ortho-bromoanilines | Aryl boronic esters | Palladium catalyst | Not specified | Not specified | Good to Excellent | nih.gov |

| Thiophene boronic acids | Bromoanilines | Pd(dtbpf)Cl₂ | Not specified | Kolliphor EL/water | Up to 98% | unimib.it |

Condensation and Cyclization Reactions

Condensation and cyclization reactions offer alternative pathways to construct the heterocyclic core of this compound derivatives. These methods often involve the formation of a new ring structure from acyclic precursors. For example, the synthesis of quinolines, which share a similar nitrogen-containing aromatic ring system, can be achieved through the reaction of aniline with propanol (B110389) over modified zeolite catalysts. rsc.org This type of reaction proceeds through key intermediates like N-phenylpropan-1-imine. rsc.org

In a related context, the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, which are structurally related to the target compound, can be accomplished through copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. beilstein-journals.org Another approach involves the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization to form the imidazo[1,5-a]pyridine core. rsc.org While not directly yielding this compound, these condensation and cyclization strategies highlight the potential for building complex heterocyclic systems from simpler starting materials.

Advanced Amination and Arylation Strategies

Advanced amination and arylation strategies provide direct methods for introducing the aniline moiety onto a pre-existing pyridine ring or vice versa. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example of such a strategy. organic-chemistry.org This reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines.

Copper-catalyzed reactions, such as the Ullmann condensation, also offer a viable route for aryl amination. organic-chemistry.org For instance, CuI-catalyzed coupling of aryl bromides with aqueous ammonia (B1221849) can produce primary arylamines. organic-chemistry.org These methods are continually being refined to improve efficiency and substrate scope. For example, the use of CuI nanoparticles has been shown to catalyze the synthesis of anilines from aryl halides in the absence of ligands and organic solvents. organic-chemistry.org

Mechanistic Studies of Key Synthetic Processes

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalytic systems.

Elucidation of Reaction Pathways and Intermediate Species

Mechanistic studies of the Suzuki-Miyaura reaction have identified a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the organohalide. This is followed by transmetalation with the organoboron compound, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

In condensation reactions leading to quinolines, in situ FTIR studies have suggested the formation of a key intermediate, N-phenylpropan-1-imine, from the reaction of aniline and propanol. rsc.org This intermediate then undergoes further transformations to form the final quinoline (B57606) product. rsc.org

For copper-catalyzed amination reactions, a proposed mechanism involves the oxidation of Cu(II) to Cu(III) and Cu(I) back to Cu(II) in an oxidative cyclization process. beilstein-journals.org

Influence of Catalytic Systems on Reaction Mechanisms

The choice of catalyst and ligands significantly impacts the reaction mechanism and efficiency. In Suzuki-Miyaura couplings, different palladium catalysts and phosphine (B1218219) ligands can affect the rates of the elementary steps in the catalytic cycle. For instance, bulky electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps.

In copper-catalyzed reactions, the form of the copper catalyst (e.g., salts, complexes, nanoparticles) plays a crucial role. beilstein-journals.org The use of bimetallic catalysts, such as a PdCu-Fe₃O₄ nanoparticle system for N-methylation of aniline, can exhibit synergistic effects, leading to superior catalytic activity compared to monometallic catalysts. researchgate.net The support material for the catalyst can also influence its performance. researchgate.net

The acidity of catalysts is also a key factor in certain reactions. For the synthesis of quinolines from aniline and propanol, the ratio of Lewis acid sites to Brønsted acid sites on the zeolite catalyst was found to be a critical determinant of the reaction's success, with a higher ratio favoring the formation of the desired products. rsc.org

Exploration of Novel Synthetic Approaches

The application of green chemistry principles to the synthesis of pyridine-aniline scaffolds aims to reduce the environmental impact of chemical processes. Key strategies include the use of microwave-assisted synthesis, aqueous reaction media, and catalytic methods to improve efficiency and minimize waste.

One environmentally friendly approach involves one-pot, four-component reactions under microwave irradiation. For instance, the synthesis of novel pyridine derivatives has been achieved with excellent yields (82%–94%) and short reaction times (2–7 minutes) using ethanol (B145695) as a solvent. claremont.edu This method offers significant advantages over conventional heating, which typically requires longer reaction times and may result in lower yields. claremont.edu

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the C-C bond between the pyridine and aniline rings. Green protocols for this reaction have been developed, utilizing water as a solvent and employing palladium catalysts. For example, a highly efficient, ligand-free Suzuki-Miyaura cross-coupling reaction has been demonstrated in a water extract of banana (WEB) at room temperature, eliminating the need for organic solvents and external bases. rsc.org Microwave-assisted Suzuki coupling reactions in aqueous media have also been shown to be effective, with the advantage of rapid reaction times and the potential for catalyst recycling. nih.govimist.madurham.ac.uk These methods align with the principles of green chemistry by reducing the use of hazardous materials and improving energy efficiency.

Table 1: Comparison of Green Synthetic Methods for Pyridine Scaffolds

| Method | Key Features | Advantages | Reference |

| Microwave-Assisted One-Pot Reaction | Four-component reaction, ethanol solvent, microwave irradiation | High yields (82-94%), short reaction times (2-7 min), pure products | claremont.edu |

| Ligand-Free Suzuki Coupling in WEB | Palladium acetate (B1210297) catalyst, water extract of banana (WEB) solvent, room temperature | Mild conditions, no organic solvent/external base, short reaction times (5-90 min) | rsc.org |

| Microwave-Assisted Suzuki Coupling | Palladium complex catalyst, aqueous ethanol solvent, microwave irradiation | Rapid reaction times, potential for catalyst recycling, no need for anaerobic conditions | nih.govimist.madurham.ac.uk |

Stereochemical Control and Regioselectivity in Synthesis

Controlling the stereochemistry and regioselectivity during the synthesis of this compound derivatives is essential for accessing specific isomers with desired properties. This is particularly important for applications in pharmacology and materials science where specific three-dimensional arrangements and substitution patterns are critical.

Regioselectivity: The regioselective synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key to regioselectivity lies in the appropriate choice of starting materials. For example, the coupling of 2-halo-5-methylpyridine with 4-aminophenylboronic acid (or vice versa) can selectively form the desired this compound isomer. The regioselectivity of C-H arylation of pyridines can be influenced by the electronic character of the C-H bonds and the nature of the substituents on the pyridine ring. nih.gov For instance, the arylation of 3-substituted pyridines often occurs at the C-4 position. nih.gov The use of directing groups can also be a powerful strategy to control the position of functionalization on both the pyridine and aniline rings. digitellinc.com

Stereochemical Control: While this compound itself is not chiral, its derivatives can exhibit chirality, most notably through atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond, and this phenomenon has been observed in ortho-substituted arylpyridines. bohrium.com The synthesis of enantiomerically pure atropisomeric arylpyridines can be achieved through several strategies. One approach involves the asymmetric Suzuki-Miyaura reaction using chiral ligands. bohrium.com Another method is the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. More recent developments include the use of chiral phosphoric acids as catalysts in enantioselective Paal-Knorr reactions to produce axially chiral arylpyrroles, a strategy that could potentially be adapted for pyridine-aniline systems. qub.ac.uk The enantioselective synthesis of C-N atropisomers has also been achieved through rhodium-catalyzed [2+2+2] cycloadditions. qub.ac.uk

Table 2: Strategies for Stereochemical and Regioselective Control

| Strategy | Description | Key Advantages | Potential Application to this compound | Reference |

| Regioselective Suzuki-Miyaura Coupling | Coupling of pre-functionalized pyridine and aniline precursors (e.g., 2-halo-5-methylpyridine and 4-aminophenylboronic acid). | High control over the final substitution pattern. | Direct synthesis of the target molecule. | nih.gov |

| Directed C-H Functionalization | Use of a directing group to guide the position of arylation on the pyridine or aniline ring. | High regioselectivity, atom economy. | Introduction of substituents at specific positions on the scaffold. | nih.govdigitellinc.com |

| Asymmetric Suzuki-Miyaura Coupling | Use of chiral ligands to induce enantioselectivity in the formation of the biaryl axis. | Direct access to enantiomerically enriched atropisomers. | Synthesis of chiral derivatives exhibiting atropisomerism. | bohrium.com |

| Chiral Brønsted Acid Catalysis | Enantioselective cyclization reactions catalyzed by chiral phosphoric acids. | High enantioselectivity for the synthesis of axially chiral heterobiaryls. | Potential for synthesizing chiral derivatives with a C-N axial chirality. | qub.ac.uk |

| Enantioselective Cycloaddition | Rhodium-catalyzed [2+2+2] cycloaddition using chiral ligands. | Formation of the chiral axis in a convergent manner. | Synthesis of complex chiral derivatives containing the pyridine-aniline motif. | qub.ac.uk |

Advanced Spectroscopic Characterization of 4 5 Methylpyridin 2 Yl Aniline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 4-(5-Methylpyridin-2-yl)aniline molecule. The ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals distinct signals for the aromatic protons on both the pyridine (B92270) and aniline (B41778) rings, as well as the methyl and amine protons.

The aromatic region of the spectrum is particularly informative. The protons on the pyridine ring typically appear at different chemical shifts due to the influence of the nitrogen atom and the methyl group. For instance, in a related compound, 2-amino-5-methylpyridine, the proton adjacent to the nitrogen (H-6) is observed downfield. chemicalbook.com Similarly, the protons on the aniline ring exhibit characteristic splitting patterns that reveal their substitution pattern. The amine (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The methyl group protons on the pyridine ring give rise to a characteristic singlet, typically in the upfield region of the spectrum. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aniline-NH₂ | Variable, often broad | s (broad) |

| Pyridine-H (adjacent to N) | ~8.2-8.5 | d |

| Aniline-H (ortho to NH₂) | ~6.6-6.8 | d |

| Aniline-H (meta to NH₂) | ~7.0-7.3 | d |

| Pyridine-H | ~7.1-7.8 | m |

| Methyl (CH₃) | ~2.1-2.5 | s |

Note: The exact chemical shifts can vary depending on the solvent and specific experimental conditions. Data is compiled from general knowledge of similar structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. huji.ac.il Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies interpretation. huji.ac.iloregonstate.edu

The carbon atoms of the pyridine and aniline rings appear in the aromatic region of the spectrum, typically between 110 and 160 ppm. The chemical shifts of these carbons are influenced by the substituents on the rings. For example, the carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon atom attached to the amino group in the aniline ring (C1') are significantly affected. Quaternary carbons, those not directly bonded to any hydrogens, are usually observed as weaker signals in the spectrum. huji.ac.il The methyl carbon appears in the aliphatic region, at a much higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Pyridine C (C2, attached to aniline) | ~155-160 |

| Pyridine C (C6, adjacent to N) | ~147-150 |

| Aniline C (C4', attached to pyridine) | ~145-148 |

| Pyridine C (C5, attached to CH₃) | ~135-138 |

| Aniline C (C1', attached to NH₂) | ~140-145 |

| Aniline C (CH) | ~115-130 |

| Pyridine C (CH) | ~120-140 |

| Methyl C (CH₃) | ~18-25 |

Note: These are estimated ranges based on typical values for substituted pyridines and anilines. Actual values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Analysis of Vibrational Modes and Characteristic Functional Groups

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. vulcanchem.com

N-H Vibrations : The primary amine group (-NH₂) exhibits symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) is usually observed around 1600-1650 cm⁻¹. researchgate.net

C-H Vibrations : Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. The C-H stretching of the methyl group appears at a lower frequency, typically in the 2850-2960 cm⁻¹ range. researchgate.net

C=C and C=N Vibrations : The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibration is often found in the 1250-1350 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and C-C skeletal vibrations tend to give strong signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium-Strong |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong, multiple bands |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and physical state of the sample.

Correlative Studies with Theoretically Calculated Vibrational Frequencies

To gain a more in-depth understanding of the vibrational modes, experimental IR and Raman spectra are often compared with theoretically calculated spectra. vulcanchem.com Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the optimized geometry and harmonic vibrational frequencies of the molecule. asianpubs.orgglobalresearchonline.net

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation. Therefore, they are typically scaled using an appropriate scaling factor to improve the agreement with experimental data. asianpubs.orgmdpi.com This correlative approach allows for a more confident assignment of the observed vibrational bands, including those that are weak or overlapping. It can also help to elucidate the nature of complex vibrational modes that involve the motion of multiple atoms. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides definitive confirmation of its molecular mass and offers insights into its structural arrangement through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₂H₁₂N₂. vulcanchem.com The exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N).

The theoretical exact mass of the neutral molecule is 184.100048 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal confirmation of the compound's identity. uni-saarland.de

Table 1: HRMS Data for the Protonated Molecule of this compound, [C₁₂H₁₃N₂]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| Calculated Exact Mass ([M+H]⁺) | 185.10732 Da |

| Typical Observed m/z | 185.1073 ± 0.0005 |

| Mass Accuracy | < 3 ppm |

Interpretation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion (M⁺•) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the structure of the compound. For this compound (molecular weight 184.24 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 184. vulcanchem.comnih.gov

The structure consists of an aniline ring and a methyl-substituted pyridine ring linked by a carbon-carbon single bond. The fragmentation is governed by the relative stability of the resulting ions and neutral losses. chemguide.co.uk Key fragmentation pathways for aromatic amines and pyridines include the loss of small radicals or neutral molecules. miamioh.edu

A plausible fragmentation pattern for this compound would involve:

Loss of a hydrogen radical (•H): A peak at m/z 183, [M-H]⁺, is common for many organic molecules.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyridine ring is a highly probable event, leading to a stable fragment ion at m/z 169, [M-CH₃]⁺.

Cleavage of the C-C bond between the rings: This can result in two primary fragments. If the charge is retained by the aminophenyl portion, a fragment at m/z 92 ([C₆H₆N]⁺) would be observed. Subsequent loss of hydrogen cyanide (HCN) from this aniline-type fragment could yield an ion at m/z 65. miamioh.edu

Loss of Hydrogen Cyanide (HCN): The aniline moiety can lose HCN, a characteristic fragmentation for aromatic amines, resulting in a fragment at m/z 157 ([M-HCN]⁺). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Ion Structure/Fragment Lost | Notes |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 157 | [M - HCN]⁺ | Loss of hydrogen cyanide from the aniline part |

| 92 | [C₆H₆N]⁺ | Aminophenyl cation from C-C bond cleavage |

| 65 | [C₅H₄]⁺• | Loss of HCN from the m/z 92 fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum is a function of the conjugated systems within the molecule. The structure of this compound contains two aromatic rings, an amino group (-NH₂), and a pyridine nitrogen, all of which contain π electrons and non-bonding (n) electrons that can undergo electronic transitions.

The primary transitions observed are π → π* and n → π. The aniline portion of the molecule is known to exhibit two strong absorption bands corresponding to π → π transitions. researchgate.net For aniline itself, these peaks appear around 220-230 nm and 280-290 nm. researchgate.netresearchgate.net The presence of the amino group's lone pair (n electrons) also allows for weaker n → π* transitions.

In this compound, the two aromatic rings are directly connected, creating an extended system of π-conjugation. vulcanchem.com This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite the electrons, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to aniline or pyridine alone. The methyl group, being an electron-donating group, may cause a slight additional red shift.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λ_max (nm) | Chromophore |

|---|---|---|

| π → π | ~240-260 | Aniline and Pyridine Rings (High Energy) |

| π → π | ~300-330 | Extended Conjugated System (Low Energy) |

| n → π* | ~340-370 | N-atom lone pairs (-NH₂ and Pyridine) |

Crystallographic Investigations and Solid State Structural Analysis of 4 5 Methylpyridin 2 Yl Aniline Derivatives

Supramolecular Interactions and Crystal Packing Architectures

Investigation of π-Stacking and Other Non-Covalent Interactions:The aromatic pyridine (B92270) and aniline (B41778) rings are likely to engage in π-stacking interactions, further influencing the packing of the molecules in the crystal.

Without experimental data from single-crystal X-ray diffraction studies on 4-(5-Methylpyridin-2-yl)aniline, a detailed and accurate discussion of its crystallographic and solid-state structural properties remains speculative. Future research in this area would be necessary to provide the foundational data required for such an analysis.

Characterization of Inversion Dimers and Other Supramolecular Motifs

The supramolecular assembly in the crystal structures of this compound derivatives is primarily dictated by a combination of hydrogen bonds and other non-covalent interactions. The presence of both a hydrogen bond donor (the aniline N-H) and acceptor sites (the pyridine nitrogen and the π-system of the aromatic rings) allows for the formation of a variety of supramolecular motifs.

In related aniline derivatives, hydrogen-bonded chains are a common feature. For instance, in the crystal structure of 2-bromo-4,6-dimethylaniline, molecules are linked into chains via N-H···N hydrogen bonds. nih.gov Similarly, in other aniline derivatives, strong N-H···O hydrogen bonds can lead to the formation of two-dimensional sheets with distinct ring motifs. eurjchem.com

While classical hydrogen bonds play a significant role, weaker interactions such as C-H···π, π-π stacking, and halogen-halogen interactions are also crucial in stabilizing the three-dimensional crystal lattice. In Schiff base derivatives like 4-methyl-N-(pyridin-2-ylmethylidene)aniline, π–π stacking and weak C—H⋯π interactions are frequently observed. nih.gov The twisted conformation often adopted by these molecules, with a significant dihedral angle between the pyridine and benzene (B151609) rings, influences the efficiency of π-π stacking. researchgate.net For example, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are stacked into columns with an interplanar separation of 3.8537 (8) Å. researchgate.net

The formation of inversion dimers is a common motif in centrosymmetric space groups, where two molecules are related by a center of inversion. While not explicitly detailed for this compound itself, related structures containing similar functional groups often exhibit such pairings, typically facilitated by hydrogen bonds.

A summary of common supramolecular motifs in related aniline and pyridine derivatives is presented below:

| Supramolecular Motif | Interacting Groups | Resulting Structure | Reference |

| Hydrogen Bonding | N-H···N, N-H···O, C-H···O, C-H···N | Chains, Sheets | nih.goveurjchem.comresearchgate.net |

| π-π Stacking | Aromatic Rings | Columns | nih.govresearchgate.net |

| C-H···π Interactions | C-H bonds and Aromatic Rings | 3D Networks | nih.govresearchgate.net |

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphic behavior can be inferred from the structural diversity of its derivatives. The flexibility of the dihedral angle between the pyridine and aniline rings, coupled with the variety of possible hydrogen bonding and stacking interactions, suggests that different packing arrangements could be energetically accessible under varying crystallization conditions.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of solid materials. xtalpi.commdpi.comtdl.orgresearchgate.net The presence of both hydrogen bond donor and acceptor sites in this compound makes it a prime candidate for co-crystal formation with suitable co-formers.

The design of co-crystals often relies on the principle of supramolecular synthons, which are robust and predictable non-covalent interactions. For this compound, potential co-formers could include carboxylic acids, which can form strong N-H···O and O-H···N hydrogen bonds with the aniline and pyridine moieties, respectively. The selection of a co-former with complementary functional groups can lead to the formation of new crystalline phases with tailored properties.

While experimental data on the co-crystallization of this compound is not available, the principles of crystal engineering suggest a high likelihood of forming co-crystals. tdl.org Future research in this area could unlock new solid forms of this compound with enhanced properties.

Computational Chemistry and Theoretical Modeling of 4 5 Methylpyridin 2 Yl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Characterization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For 4-(5-Methylpyridin-2-yl)aniline, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. jksus.orgglobalresearchonline.net

The optimization of molecular geometry is crucial as all other calculated properties are dependent on this structure. scispace.com For instance, the calculated bond lengths and angles for the optimized structure of a related compound, 2-amino-5-methylpyridinium, were found to be in good agreement with experimental X-ray diffraction data. jksus.org

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. schrodinger.comnist.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom of the amino group. The LUMO is likely distributed over the electron-deficient pyridine (B92270) ring. The energy of the HOMO-LUMO gap can be precisely calculated using DFT methods. schrodinger.com This energy gap is critical for understanding the electronic transitions of the molecule, which correspond to the wavelengths of light it can absorb in UV-Vis spectroscopy. schrodinger.com

| Orbital | Typical Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.0 to -6.0 | Primarily on the aniline ring and amino group |

| LUMO | -1.0 to -2.0 | Primarily on the pyridine ring |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Indicates moderate to high stability |

Note: The values in the table are illustrative, based on typical DFT calculations for similar aromatic amines and pyridine derivatives, and would require specific calculation for this compound.

The total electron density distribution, mapped with the molecular electrostatic potential (MEP), provides a visual representation of the charge distribution within a molecule. The MEP surface is invaluable for predicting how a molecule will interact with other species. researchgate.net

Different colors on the MEP surface denote different electrostatic potential values:

Red: Regions of high electron density and negative electrostatic potential, indicative of sites for electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. malayajournal.org

Blue: Regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms. malayajournal.org

Green: Neutral regions with an electrostatic potential near zero. malayajournal.org

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the amino group. The hydrogen atoms of the amino group would exhibit a positive potential (blue). This visualization helps in identifying the reactive sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Quantum Chemical Calculations for Prediction of Molecular Properties

Beyond electronic structure, quantum chemical calculations can predict a range of molecular properties that are directly comparable to experimental data.

DFT calculations can accurately predict spectroscopic data, which is essential for the structural characterization of new compounds.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (infrared and Raman) can be performed on the optimized geometry. globalresearchonline.net The calculated frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic deviation from experimental values, this can be corrected using scaling factors, leading to excellent agreement between theoretical and experimental spectra. globalresearchonline.net This aids in the assignment of complex experimental spectra. For example, in a study of 4-chloro-2-bromoaniline, scaled vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method showed the best agreement with experimental FT-IR and FT-Raman values. globalresearchonline.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, especially for complex molecules. scispace.com For instance, calculated ¹³C NMR chemical shifts for a pyridine-imidazole derivative were found to be in good agreement with experimental data. researchgate.net

| Parameter | Computational Method | Application |

|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of IR and Raman spectra |

| NMR Chemical Shifts | GIAO-DFT | Assignment of ¹H and ¹³C NMR spectra |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices are derived from the change in electron density and help in predicting the most reactive sites within a molecule.

Global Reactivity Descriptors: These parameters, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. They provide a general measure of the molecule's reactivity. For example, a molecule with high hardness (related to a large HOMO-LUMO gap) is generally less reactive. nih.gov

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. It essentially shows how the electron density at a particular point changes with the addition or removal of an electron. By condensing the Fukui function to individual atoms, one can rank the reactivity of different sites within the this compound molecule.

f⁺(r): For nucleophilic attack (attack by a nucleophile), the most reactive site will have the largest f⁺ value.

f⁻(r): For electrophilic attack (attack by an electrophile), the site with the largest f⁻ value is the most favorable.

f⁰(r): For radical attack, the site with the highest f⁰ value is preferred.

For this compound, Fukui function analysis would likely identify the nitrogen of the amino group and certain carbon atoms on the aniline ring as the primary sites for electrophilic attack. Conversely, atoms on the pyridine ring would be more susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Conformational Studies

There is currently no available research that employs molecular dynamics simulations to study the dynamic conformational landscape of this compound. These simulations would be instrumental in understanding the molecule's flexibility, solvent interactions, and the stability of different conformers over time, which are crucial for its application in various scientific fields.

Reactivity Profile and Transformative Reaction Pathways of 4 5 Methylpyridin 2 Yl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aniline (B41778) and Pyridine (B92270) Moieties

The aniline and pyridine moieties of the molecule exhibit distinct and often opposing reactivities towards aromatic substitution reactions.

Aniline Moiety Reactivity The amino group (-NH₂) on the aniline ring is a potent activating group for electrophilic aromatic substitution (EAS). chemistrysteps.combyjus.com Through resonance, it donates electron density to the benzene (B151609) ring, particularly at the ortho and para positions relative to the amine. This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles. byjus.com Consequently, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, directing the incoming electrophile to the positions ortho to the amino group (C3 and C5). However, under strongly acidic conditions, the amine group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com

Pyridine Moiety Reactivity In contrast, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally unreactive towards electrophilic aromatic substitution, which typically requires harsh conditions. researchgate.net When such reactions do occur, substitution is directed to the C3 and C5 positions. Conversely, the pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the ring nitrogen (C2 and C4). youtube.comlibretexts.org For 4-(5-methylpyridin-2-yl)aniline, the C6 position of the pyridine ring would be the most likely site for NAS if a suitable leaving group were present. The presence of strong electron-withdrawing groups on the ring further facilitates nucleophilic attack. libretexts.org

The table below summarizes the predicted reactivity of the various positions on both aromatic rings towards substitution reactions.

| Ring | Position | Predicted Reactivity Type | Activating/Deactivating Group Influence |

| Aniline | C3, C5 | Electrophilic Aromatic | Activated by the ortho-directing -NH₂ group. |

| Aniline | C6 | Electrophilic Aromatic | Activated by the para-directing -NH₂ group. |

| Pyridine | C3, C4 | Electrophilic Aromatic | Deactivated by the pyridine nitrogen; substitution is difficult. |

| Pyridine | C6 | Nucleophilic Aromatic | Activated by the pyridine nitrogen; susceptible to attack if a leaving group is present. youtube.com |

Chemical Transformations Involving Amine and Pyridine Nitrogen Centers

The nitrogen atoms of the primary amine and the pyridine ring are key centers of reactivity.

Amine Nitrogen Transformations : The primary amino group can readily undergo a variety of chemical transformations. It can be acylated with acyl halides or anhydrides to form amides, or alkylated to yield secondary and tertiary amines. A crucial reaction of primary anilines is diazotization, where treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amine into a diazonium salt. This intermediate is highly versatile and can be replaced by a wide range of substituents (e.g., -OH, -CN, -X) through Sandmeyer or related reactions. tib.eu

Pyridine Nitrogen Transformations : The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. It can be protonated by acids or alkylated by alkyl halides to form N-alkylpyridinium salts. chemrxiv.org The pyridine nitrogen can also be oxidized to a pyridine N-oxide using reagents like hydrogen peroxide or m-CPBA. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. organic-chemistry.org Furthermore, the pyridine nitrogen's ability to coordinate with metal centers is fundamental to its role as a directing group in many catalytic reactions. nih.govrsc.org

Metal-Catalyzed Coupling and Functionalization Reactions

The structure of this compound is well-suited for transition metal-catalyzed cross-coupling and functionalization reactions. The pyridine nitrogen often acts as a directing group, forming stable chelate complexes with the metal catalyst to facilitate C-H activation at the ortho-position of the aniline ring. nih.govrsc.org This strategy allows for the direct and atom-economical construction of complex N-heterocycles. rsc.org

Various transition metals, including palladium, rhodium, iridium, and copper, have been employed to catalyze transformations of the parent N-aryl-2-aminopyridine scaffold. nih.gov These reactions include annulations with alkynes, alkenes, and other coupling partners to synthesize valuable heterocyclic systems like carbazoles, quinolines, and indoles. nih.govresearchgate.net

The following table details representative metal-catalyzed reactions documented for the N-aryl-2-aminopyridine framework, which are directly applicable to this compound.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂, AgOAc, Benzoquinone | Potassium aryltrifluoroborates | 9-(Pyridin-2-yl)-9H-carbazoles | nih.gov |

| Pd(OAc)₂, CO gas | Carbon Monoxide | 11H-Pyrido[2,1-b]quinazolin-11-ones | nih.gov |

| [CpRhCl₂]₂, AgSbF₆ | Internal alkynes | N-(Pyridin-2-yl)quinolones | researchgate.net |

| [CpIrCl₂]₂, AgOAc | Dioxazolones | Benzimidazoles | nih.gov |

| Cu(TFA)₂·xH₂O, PdCl₂ | Alkynes | Indoles | researchgate.net |

Redox Chemistry and Oxidation/Reduction Mechanisms

The redox chemistry of this compound involves both the aniline and pyridine moieties.

Oxidation: The aniline portion of the molecule is susceptible to chemical oxidation. Aniline and its derivatives can be oxidized by various reagents, such as potassium permanganate or dichromates, to produce a range of products including nitrobenzenes, benzoquinones, and polymeric materials like polyaniline. openaccessjournals.com The specific outcome depends heavily on the oxidant used and the reaction conditions. The amino group itself can be oxidized, leading to complex reaction pathways that may involve radical intermediates.

Reduction: The pyridine ring, being electron-deficient, is more prone to reduction than the benzene ring. Catalytic hydrogenation is a common method to reduce pyridines to the corresponding piperidines. chemrxiv.org This transformation typically requires catalysts such as platinum, palladium, or rhodium under hydrogen pressure. For this compound, this reaction would yield 4-(5-methylpiperidin-2-yl)aniline. The reduction of related nitro-substituted pyridines to aminopyridines is also a key synthetic step, often accomplished with reagents like SnCl₂/HCl or catalytic hydrogenation over Pd/C or platinum catalysts. researchgate.netgoogle.comgoogle.com

Advanced Applications of 4 5 Methylpyridin 2 Yl Aniline As a Synthetic Building Block and Functional Material Precursor

Utilization in the Construction of Complex Organic Molecules

The distinct reactivity of its two nitrogen-containing functional groups allows for selective transformations, making 4-(5-Methylpyridin-2-yl)aniline a valuable scaffold for synthesizing intricate organic molecules.

Precursor for Diverse Heterocyclic Ring Systems

The primary amine group of this compound serves as a key functional handle for the construction of various heterocyclic rings. Through condensation reactions with appropriate bifunctional reagents, a wide array of new heterocyclic systems can be accessed. For instance, reactions with α-bromo ketones can lead to the formation of substituted indoles via the Bischler–Möhlau reaction. nih.gov Furthermore, multicomponent reactions involving this aniline (B41778) derivative can be employed to generate extensive libraries of structurally diverse compounds. rsc.org The pyridine (B92270) nitrogen can also participate in cyclization reactions, further expanding the scope of accessible heterocyclic frameworks. The synthesis of complex heterocyclic compounds is crucial in medicinal chemistry, as these scaffolds are prevalent in many pharmaceutical agents.

Scaffold for Extended Conjugated Systems and Polyaromatic Architectures

The direct linkage between the aniline and pyridine rings in this compound creates a more planar structure with enhanced π-conjugation compared to analogues with flexible linkers. This inherent conjugation can be extended through various synthetic methodologies. The primary amine offers a site for the introduction of other aromatic or heteroaromatic moieties through coupling reactions, leading to the formation of extended π-conjugated systems. These systems are of significant interest for their potential applications in organic electronics and optoelectronics. The rigid and planar nature of the core structure provides a solid foundation for building larger polyaromatic architectures with tailored electronic properties.

Role in Materials Science and Development of Advanced Functional Materials

The unique photophysical and electronic properties of molecules derived from this compound make it a promising precursor for a range of advanced functional materials.

Component in Optoelectronic Materials (e.g., Luminescent, π-conjugated systems)

The extended π-conjugation in derivatives of this compound is a key feature for their use in optoelectronic materials. These materials can exhibit interesting luminescent properties, including fluorescence and phosphorescence. mdpi.commdpi.com The development of metal complexes with ligands derived from this aniline has shown potential in creating materials with high luminescence brightness. nih.gov The ability to tune the electronic properties through chemical modification allows for the design of materials with specific absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comlettersonmaterials.com

Application in Polymer Chemistry and Novel Material Design

The amine functionality of this compound allows for its incorporation into polymer chains, leading to the synthesis of novel polyanilines and other functional polymers. researchgate.netrsc.org These polymers can possess unique electrical and optical properties, influenced by the structure of the monomer unit. rsc.org The resulting materials can be designed to be soluble in common organic solvents, facilitating their processing into thin films for various applications, including chemical sensors and electronic devices. researchgate.netrsc.org The modification of the aniline monomer with different substituents allows for the fine-tuning of the polymer's properties. rsc.org

Development of Ligands for Coordination Chemistry and Catalysis

The presence of both a primary amine and a pyridine nitrogen atom makes this compound and its derivatives excellent ligands for a variety of metal ions.

The pyridine nitrogen and the amine group can act as coordination sites, forming stable complexes with transition metals. rsc.orgnih.gov The resulting coordination compounds can exhibit diverse structures, from discrete molecules to one-dimensional coordination polymers. rsc.org The flexibility of the ligand allows for the preparation of materials with varying structural topologies and potential applications in areas such as gas storage. rsc.org Furthermore, the metal complexes can themselves be catalytically active, or the ligand can be designed to influence the catalytic activity of a metal center. The synthesis of methylpyridines, for instance, can be achieved through catalytic methods. semanticscholar.org The development of new ligands is crucial for advancing the field of catalysis, with applications in a wide range of chemical transformations.

Chelation Properties and Formation of Metal Complexes

The inherent structural features of this compound, specifically the nitrogen atom of the pyridine ring and the amino group on the aniline moiety, suggest its potential as a chelating agent for a variety of metal ions. In analogous compounds, the formation of stable complexes with transition metals such as zinc, palladium, cadmium, copper, cobalt, nickel, and manganese has been reported. researchgate.netekb.egias.ac.in These related ligands typically coordinate to metal centers in a bidentate fashion, utilizing the nitrogen atoms of both the pyridine and the aniline or a derivative group. nih.govnih.gov This coordination can lead to the formation of mononuclear or polynuclear complexes with diverse geometries, including distorted tetrahedral, square-planar, and octahedral arrangements. researchgate.net However, specific studies detailing the synthesis, stoichiometry, and structural characterization of metal complexes derived from this compound are not presently available in the reviewed literature.

Catalytic Applications of Derived Coordination Compounds

Coordination compounds derived from similar pyridinyl-aniline ligands have demonstrated utility in various catalytic applications. For instance, palladium complexes of 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been shown to be active catalysts for the polymerization of methyl methacrylate. researchgate.net In other research, complexes of various transition metals with aminopyridine derivatives have been explored for their catalytic efficacy in reactions such as the removal of organic dyes from wastewater and in the Henry reaction. ekb.egias.ac.in The catalytic activity in these systems is intrinsically linked to the nature of the metal center and the specific stereoelectronic properties of the chelating ligand. Despite these examples within the broader family of related compounds, there are no specific reports on the catalytic applications of coordination compounds synthesized from this compound.

Future Research Directions and Emerging Opportunities for 4 5 Methylpyridin 2 Yl Aniline Research

Discovery of Unprecedented Reactivity and Synthetic Methodologies

The exploration of novel reactivity patterns and the development of efficient synthetic methodologies are cornerstones of chemical innovation. For 4-(5-Methylpyridin-2-yl)aniline, several avenues of research hold significant promise.

Future investigations could focus on leveraging the inherent electronic properties of the molecule to uncover unprecedented reactivity. The pyridyl nitrogen, for instance, can act as a directing group, facilitating site-selective C-H functionalization on the aniline (B41778) or pyridine (B92270) rings. Inspired by studies on related compounds like 2-(pyridin-2-yl)aniline, which has been shown to direct C-H amination, researchers could explore similar transformations with this compound. rsc.org This could lead to the development of novel catalytic systems for the introduction of various functional groups, expanding the accessible chemical space.

Furthermore, the development of novel synthetic methodologies for creating libraries of this compound derivatives is a crucial research direction. This could involve exploring one-pot, multi-component reactions that efficiently assemble the core structure from simple starting materials. researchgate.net The application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could also be further explored to create a diverse range of substituted analogues with tailored electronic and steric properties. acs.org Investigations into the polymerization of aniline derivatives to form novel materials with unique electronic and optical properties also present an exciting frontier. acs.org

| Potential Research Area | Description | Relevant Precedent |

| C-H Functionalization | Utilization of the pyridyl nitrogen as a directing group for regioselective C-H activation and functionalization. | 2-(pyridin-2-yl)aniline as a directing group for C–H bond amination. rsc.org |

| Multi-Component Reactions | Development of efficient one-pot syntheses to generate libraries of substituted this compound derivatives. | Biginelli dihydropyrimidine (B8664642) synthesis for library construction. researchgate.net |

| Catalytic Cross-Coupling | Exploration of advanced palladium-catalyzed and other transition-metal-catalyzed reactions for the synthesis of functionalized analogues. | Pd-catalyzed hydroamination of alkynes with anilines. acs.org |

| Polymerization Chemistry | Investigation of the polymerization of this compound to create novel conjugated polymers with interesting optoelectronic properties. | Polymerization of aniline derivatives to yield poly[N,N-(phenylamino)disulfides]. acs.org |

Integration with Advanced Analytical and Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced analytical and characterization techniques. While standard techniques like NMR and mass spectrometry provide basic structural information, a deeper level of characterization is required to unlock the full potential of this compound.

Future research should focus on the comprehensive spectroscopic and crystallographic analysis of this compound and its metal complexes or supramolecular assemblies. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can provide unambiguous assignments of all proton and carbon signals, which is crucial for characterizing complex derivatives. In-depth analysis of aromatic amines using techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can be employed for the sensitive detection and quantification of these compounds and their metabolites in various matrices. researchgate.netunizar.es

Furthermore, single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of the molecule and its derivatives, providing insights into bond lengths, bond angles, and intermolecular interactions. nih.gov The application of these advanced techniques will be critical for correlating the molecular structure with observed reactivity and physical properties.

| Analytical Technique | Application for this compound | Potential Insights |

| Advanced NMR Spectroscopy | Unambiguous structural elucidation of complex derivatives and reaction products. | Detailed connectivity and stereochemistry. |

| UPLC-MS/MS | Sensitive detection and quantification in complex mixtures. | Reaction monitoring, purity assessment, and metabolic studies. researchgate.netjfda-online.com |

| Single-Crystal X-ray Diffraction | Determination of the three-dimensional molecular structure. | Precise bond parameters, conformation, and intermolecular interactions. nih.gov |

| Spectroscopic Ellipsometry | Characterization of thin films and surface-bound layers. | Optical constants and layer thickness of functional materials. |

Interdisciplinary Research Frontiers (e.g., Supramolecular Systems, Nanoscience, Bio-inspired Materials)

The unique combination of a hydrogen-bond donating amine group and a hydrogen-bond accepting pyridyl nitrogen makes this compound an ideal building block for the construction of complex supramolecular architectures. mdpi.com Future research in this area could explore the self-assembly of this molecule into well-defined structures such as gels, liquid crystals, and coordination polymers. nih.gov The ability to tune the intermolecular interactions through chemical modification of the core structure could lead to the development of "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific analytes. mdpi.com

In the realm of nanoscience, this compound and its derivatives could serve as versatile ligands for the surface functionalization of nanoparticles, quantum dots, and other nanomaterials. rsc.org This could lead to the development of novel hybrid materials with tailored optical, electronic, and catalytic properties. Furthermore, the principles of bio-inspired materials science could be applied to use this compound as a scaffold for the templated synthesis of inorganic nanostructures, similar to how supramolecular amines have been used to create silica (B1680970) superstructures. nih.govnih.gov The pyridine scaffold itself is a privileged structure in medicinal chemistry, suggesting potential applications in the design of novel bioactive compounds. rsc.org

| Interdisciplinary Field | Potential Application of this compound | Emerging Opportunity |

| Supramolecular Chemistry | Building block for self-assembling systems. | Development of stimuli-responsive materials and functional gels. mdpi.comrsc.org |

| Nanoscience | Ligand for surface modification of nanomaterials. | Creation of hybrid materials with tunable optoelectronic and catalytic properties. rsc.org |

| Bio-inspired Materials | Scaffold for templated synthesis of nanostructures. | Fabrication of novel inorganic materials with controlled morphology. nih.govnih.gov |

Computational and Theoretical Guidance for Experimental Design and Prediction

Computational and theoretical chemistry are powerful tools that can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, computational studies can play a pivotal role in predicting its behavior and identifying promising avenues for research.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the electronic and optical properties of this compound and its derivatives. physchemres.orgphyschemres.org These studies can predict key parameters such as HOMO-LUMO energy gaps, ionization potentials, electron affinities, and absorption spectra, which are crucial for understanding the molecule's reactivity and its potential use in electronic and photonic applications. researchgate.netresearchgate.net

Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. umn.edu For example, by calculating the activation energies for different reaction pathways, researchers can identify the most likely products and optimize reaction conditions accordingly. The simulation of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can also aid in the interpretation of experimental results and the confirmation of product structures. researchgate.net

| Computational Method | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and properties. | HOMO-LUMO energies, charge distribution, reactivity indices. physchemres.orgphyschemres.org |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | UV-Vis absorption maxima, excited-state properties. physchemres.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Nature and strength of hydrogen bonds and other non-covalent interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of supramolecular assemblies. | Stability and morphology of self-assembled structures in different environments. |

Q & A

Q. How can crystallographic and Hirshfeld surface analysis be applied to characterize this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs (e.g., planar geometry with dihedral angles ~26° observed in related aniline derivatives ). Hirshfeld surface analysis (e.g., Figure 2 in ) quantifies intermolecular interactions, such as N–H···O hydrogen bonds (contributing ~30% to crystal packing ). Use software like CrystalExplorer for surface mapping and interaction breakdown (Table 4, ).

Q. What spectroscopic techniques are most effective for validating the structure of this compound?

- Methodological Answer :

- UV-Vis : Compare experimental λmax with DFT-simulated spectra (e.g., Table 6 in ).

- NMR : Assign peaks using <sup>1</sup>H/<sup>13</sup>C chemical shifts predicted via computational tools (e.g., Gaussian).

- IR : Identify functional groups (e.g., NH2 stretching at ~3350 cm<sup>-1</sup>) and validate against theoretical vibrational modes .

Advanced Research Questions

Q. How do discrepancies between experimental and computational geometrical parameters arise, and how can they be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C1–C2: 1.385 Å exp. vs. 1.399 Å calc. in Table 3, ) stem from basis set limitations or crystal packing effects. Use hybrid functionals (e.g., B3LYP) with dispersion corrections for DFT calculations. Validate with high-resolution SCXRD data (Rint < 0.05, as in ) and refine computational models using solvent effect simulations .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?

- Methodological Answer : Dominant N–H···O hydrogen bonds (R2<sup>2</sup>(18) motifs) and weak C–H···π interactions stabilize 3D networks (). Energy framework analysis (e.g., ) quantifies interaction energies, showing dispersion forces contribute >50% to lattice stability. Use QTAIM (Quantum Theory of Atoms in Molecules) to map critical points in electron density .

Q. How can HOMO-LUMO analysis predict the reactivity of this compound in drug design?

- Methodological Answer : A small HOMO-LUMO gap (e.g., 5.32 eV in ) indicates high polarizability and charge-transfer potential. Frontier Molecular Orbital (FMO) analysis reveals nucleophilic/electrophilic sites: the NH2 group (HOMO) participates in hydrogen bonding, while the pyridinyl ring (LUMO) engages in π-π stacking. Use Gaussian or ORCA with TD-DFT to simulate excited-state behavior for photochemical applications .

Q. What challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they addressed?

- Methodological Answer : Matrix interference and low volatility complicate detection. Derivatize with agents like 4-carbethoxyhexafluorobutyryl chloride ( ) to enhance GC-MS sensitivity. Optimize extraction protocols (e.g., solid-phase extraction) and validate with internal standards (e.g., deuterated aniline) to achieve detection limits <1 ng/mL .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting crystallographic data on hydrogen bonding motifs?

- Methodological Answer : Conflicts may arise from varying resolution limits (e.g., reports R1 = 0.0347, suggesting high reliability). Cross-validate with Hirshfeld dnorm plots ( ) and replicate experiments under identical conditions (e.g., MoKα radiation, 0.3 mm<sup>3</sup> crystals). Use CSD database entries (e.g., CCDC-2100572 in ) to compare with analogous structures .

Q. What strategies mitigate inconsistencies in DFT-predicted vs. experimental UV-Vis spectra?

- Methodological Answer : Adjust solvent models (e.g., PCM for acetonitrile) and include explicit solvation shells. For charge-transfer transitions, employ long-range corrected functionals (e.g., CAM-B3LYP). Validate with UV-Vis in multiple solvents (e.g., ) and correlate oscillator strengths with experimental extinction coefficients .

Application-Oriented Questions

Q. How is this compound utilized in designing kinase inhibitors, and what structural modifications enhance efficacy?

- Methodological Answer : The aniline moiety acts as a hinge-binding group in kinase inhibitors (e.g., p38 MAPK inhibitors in ). Introduce electron-withdrawing substituents (e.g., –CF3) to improve binding affinity. Docking studies (e.g., AutoDock Vina) and MD simulations assess interactions with ATP-binding pockets. Bioisosteric replacement (e.g., pyridinyl → pyrimidinyl) optimizes pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.